Cas no 2248400-39-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a potent compound featuring a unique 1H-isoindole and 1H-pyrazole core structure. This compound demonstrates excellent stability and high purity, making it suitable for complex chemical syntheses. Its structural diversity and reactivity profile make it a valuable tool in drug discovery and material science research.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate structure
2248400-39-5 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
CAS番号:2248400-39-5
MF:C18H10FN3O4
メガワット:351.288107395172
CID:5560380
PubChem ID:165905591

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248400-39-5
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
    • EN300-6519241
    • インチ: 1S/C18H10FN3O4/c19-14-7-3-4-8-15(14)21-10-11(9-20-21)18(25)26-22-16(23)12-5-1-2-6-13(12)17(22)24/h1-10H
    • InChIKey: AMJBIXQZZFDPDS-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1N1C=C(C=N1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 351.06553397g/mol
  • どういたいしつりょう: 351.06553397g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 577
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519241-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
2248400-39-5
0.1g
$464.0 2023-07-06
Enamine
EN300-6519241-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
2248400-39-5
2.5g
$1034.0 2023-07-06
Enamine
EN300-6519241-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
2248400-39-5
0.05g
$443.0 2023-07-06
Enamine
EN300-6519241-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
2248400-39-5
10.0g
$2269.0 2023-07-06
Enamine
EN300-6519241-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
2248400-39-5
1.0g
$528.0 2023-07-06
Enamine
EN300-6519241-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
2248400-39-5
0.5g
$507.0 2023-07-06
Enamine
EN300-6519241-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
2248400-39-5
0.25g
$485.0 2023-07-06
Enamine
EN300-6519241-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
2248400-39-5
5.0g
$1530.0 2023-07-06

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 2248400-39-5)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 2248400-39-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural features, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate incorporates several key pharmacophoric elements that are known to contribute to biological activity. The presence of a dioxo group and a pyrazole ring system provides a foundation for potential interactions with biological targets. Additionally, the fluorophenyl moiety introduces a fluorine atom, which is often used in medicinal chemistry to enhance metabolic stability and binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of this compound with greater accuracy. Studies suggest that the combination of the isoindol and pyrazole moieties may contribute to its ability to modulate various biological pathways. Specifically, the dioxo group has been implicated in the inhibition of certain enzymes, while the fluorophenyl substituent may enhance binding interactions with protein targets.

In the context of current pharmaceutical research, compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate are being evaluated for their potential in treating a range of diseases. The isoindol scaffold is particularly interesting due to its structural similarity to natural products that have demonstrated therapeutic efficacy. Furthermore, the pyrazole ring is a well-known pharmacophore that appears in numerous approved drugs, indicating its potential utility in drug design.

The fluorine atom in the fluorophenyl group is another critical feature that makes this compound attractive for drug development. Fluorinated aromatic compounds are frequently incorporated into drugs because fluorine can improve pharmacokinetic properties such as bioavailability and half-life. Additionally, fluorine atoms can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to biological targets.

Experimental studies have begun to explore the pharmacological profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate. Initial assays have shown promising results in modulating enzymes involved in inflammatory pathways. The dioxo group's ability to interact with metal ions and catalytic centers may also contribute to its anti-inflammatory effects. Moreover, the pyrazole moiety has been associated with anti-proliferative properties, suggesting potential applications in oncology research.

The synthesis of this compound presents an intriguing challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to assemble the required functional groups efficiently. These advances have not only improved yield but also allowed for greater customization of the molecule's structure.

The role of computational tools in optimizing the synthesis and properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound might interact with biological targets at an atomic level. These insights are crucial for designing experiments that maximize biological activity while minimizing off-target effects.

As research continues to unfold, the therapeutic potential of CAS No. 2248400-39-5 will likely become more apparent. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into viable therapeutic agents. The integration of interdisciplinary approaches will be key to unlocking the full potential of this compound and others like it.

The future directions for studying 1-(2-fluorophenyl)-1H-pyrazole derivatives will likely focus on expanding their chemical diversity while maintaining structural integrity. Exploration of analogs with different substituents on the isoindol and pyrazole moieties may reveal new biological activities or enhance existing ones. Additionally, investigating how changes in electronic properties affect biological interactions will be crucial for optimizing drug-like characteristics.

In conclusion, 2248400 -39 -5 represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for further exploration in drug discovery programs aimed at treating various diseases.

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